5,6,7,8-Tetrahydroquinoline-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydroquinoline-2-thiol is an organic compound with the molecular formula C9H11NS It is a derivative of quinoline, characterized by the presence of a thiol group at the second position and a partially saturated quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-tetrahydroquinoline-2-thiol typically involves the reaction of 5,6,7,8-tetrahydroquinoline with sulfur-containing reagents. One common method is the reaction of 5,6,7,8-tetrahydroquinoline with hydrogen sulfide (H2S) in the presence of a catalyst under controlled temperature and pressure conditions . Another approach involves the use of thiourea as a sulfur source, where 5,6,7,8-tetrahydroquinoline is reacted with thiourea in the presence of a base such as sodium hydroxide (NaOH) to yield the desired thiol compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydroquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydroquinoline derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Hydroquinoline derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5,6,7,8-Tetrahydroquinoline-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as hepatoprotective and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5,6,7,8-tetrahydroquinoline-2-thiol involves its interaction with various molecular targets and pathways. For instance, its hepatoprotective effect is attributed to the inhibition of autophagy in liver cells, which helps in reducing liver damage and fibrosis . The compound may also exert its effects through the modulation of oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Lacks the thiol group and has different chemical properties.
2-Methyl-5,6,7,8-tetrahydroquinoline: Contains a methyl group at the second position instead of a thiol group.
4-Phenyltetrahydroquinoline: Contains a phenyl group at the fourth position, leading to different biological activities
Uniqueness
5,6,7,8-Tetrahydroquinoline-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H11NS |
---|---|
Molecular Weight |
165.26 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1H-quinoline-2-thione |
InChI |
InChI=1S/C9H11NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h5-6H,1-4H2,(H,10,11) |
InChI Key |
PQIRTBUCJACOHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=S)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.